molecular formula C41H70CaO9 B031396 Ionomycin calcium CAS No. 56092-82-1

Ionomycin calcium

Cat. No. B031396
CAS RN: 56092-82-1
M. Wt: 747.1 g/mol
InChI Key: WKRWUYKLUMMAKG-WYGBAUISSA-L
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Description

Synthesis Analysis

Research on the synthesis of compounds like Ionomycin calcium focuses on developing efficient methods to produce these complex molecules. Studies have explored various synthetic routes, emphasizing the need for environmentally benign and effective synthesis methods. The sol–gel synthesis method, for instance, has been highlighted for its potential in creating calcium phosphate-based biomaterials, offering a powerful tool for generating compounds with high reproducibility, phase purity, and desired morphology (Ishikawa, Garskaite, & Kareiva, 2020).

Molecular Structure Analysis

The molecular structure of Ionomycin calcium plays a critical role in its function as a calcium ionophore. The compound's ability to bind and transport calcium ions across cell membranes is attributed to its specific structural features, which facilitate the selective interaction with calcium ions. While specific studies on Ionomycin's structure were not directly found, the importance of molecular structure in the function of similar compounds is well-documented in the synthesis and bioactivity of marine cyclopeptides, which demonstrate how structural elements influence biological activity (Kazmaier & Junk, 2021).

Scientific Research Applications

Specific Scientific Field

Reproductive Medicine

Summary of the Application

Ionomycin calcium is used in the field of reproductive medicine to activate unfertilized oocytes after Intracytoplasmic Sperm Injection (ICSI). It’s a highly selective calcium ionophore, which can form a stable complex with Ca2+ and pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels .

Methods of Application

In an ICSI cycle, the dysfunction of oocyte activation caused by insufficient release of Ca2+ from the endoplasmic reticulum is one of the main reasons for repeated fertilization failure. To counter this, Ionomycin calcium is used to activate oocytes and obtain normal embryos .

Results or Outcomes

The results showed that a certain proportion of high-quality blastocysts with normal karyotype could be obtained after Ionomycin calcium rescue activation of unfertilized oocytes. It did not have a significant effect on the timing of embryo development .

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

Ionomycin calcium plays a critical role in cancer research. Aberrant Ca2+ signaling and loss of Ca2+ homeostasis contributes to tumor initiation, proliferation, angiogenesis, and other key processes that support tumor progression in several different cancers .

Methods of Application

Certain anti-cancer drugs reportedly suppress pro-survival signals and activate pro-apoptotic signaling through modulation of Ca2+ signaling-dependent mechanisms. The modulation of Ca2+ levels via the endoplasmic reticulum-mitochondrial axis and corresponding action of channels and pumps within the plasma membrane play an important role in the survival and death of cancer cells .

Results or Outcomes

The endoplasmic reticulum-mitochondrial axis is of prime importance when considering Ca2+ signaling-dependent anti-cancer drug targets .

Application in Cellular Processes

Specific Scientific Field

Cellular Biology

Summary of the Application

Ionomycin calcium is commonly used to both modify intracellular Ca2+ concentrations and to calibrate fluorescent Ca2+ indicators when studying the regulatory properties of Ca2+ in cellular processes .

Methods of Application

Ionomycin calcium is an effective Ca2+ ionophore that can form a stable complex with Ca2+ and pass through the cell membrane at will, effectively increasing intracellular Ca2+ levels .

Results or Outcomes

The modification of intracellular Ca2+ concentrations and calibration of fluorescent Ca2+ indicators provide valuable insights into the regulatory properties of Ca2+ in cellular processes .

Application in Preimplantation Embryo Development

Specific Scientific Field

Reproductive Biology

Summary of the Application

Ionomycin calcium is used in the study of preimplantation embryo development. It is used to activate oocytes after Intracytoplasmic Sperm Injection (ICSI) with normal sperm and evaluate energy metabolism and preimplantation embryo development .

Methods of Application

Ionomycin calcium is used at different concentrations to activate oocytes after ICSI with normal sperm. The study found that a high concentration of ionomycin increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism .

Results or Outcomes

The results showed that a high concentration of ionomycin could lead to increased reactive oxygen species (ROS) and decreased ATP, eventually increasing DNA damage and decreasing blastocyst formation .

Safety And Hazards

Ionomycin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

Ionomycin is a potent and selective calcium ionophore derived from Streptomyces conglobatus. It is used as a research tool to rapidly raise the intracellular level of calcium, and to study calcium transport across biological membranes by inducing the release of cytosolic calcium stores . It is often sold as a free acid, or as a Ca2+ salt . Both are insoluble in water, but soluble in fats and DMSO . Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

properties

IUPAC Name

calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/q;+2/p-2/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWUYKLUMMAKG-WYGBAUISSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70CaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017257
Record name Ionomycin calcium salt from Streptomyces conglobatus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ionomycin calcium salt

CAS RN

56092-82-1
Record name Ionomycin, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ionomycin calcium salt from Streptomyces conglobatus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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